molecular formula C17H33N3O3 B7915547 [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7915547
M. Wt: 327.5 g/mol
InChI Key: MBHICXXBXWATDD-KZUDCZAMSA-N
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Description

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester is a synthetic compound notable for its potential applications in diverse scientific fields, including medicinal chemistry and pharmacology. The compound features a piperidin-2-ylmethyl group, known for its structural flexibility and its significant role in the pharmacological activity of many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester typically starts with the protection of the amino group using a tert-butyl ester. This is followed by a series of steps including the coupling of [1-((S)-2-amino-3-methyl-butyryl)-piperidin-2-ylmethyl] with various intermediates under controlled conditions to ensure the desired chirality and purity of the compound. Reaction conditions often involve the use of organic solvents, catalysts, and temperature regulation to facilitate the reaction steps efficiently.

Industrial Production Methods: On an industrial scale, the production of this compound would involve large-scale reactions with optimized yields and purity. Techniques like chromatography may be employed for purification. Automation and continuous flow processes are often used to enhance the efficiency and scalability of production.

Chemical Reactions Analysis

Types of Reactions It Undergoes: The compound can undergo several types of chemical reactions including oxidation, reduction, and substitution reactions. Its structural elements, such as the piperidine ring and the amino group, make it amenable to various modifications.

Common Reagents and Conditions Used in These Reactions: Common reagents include strong acids or bases for substitution reactions, reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions vary, but often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed from These Reactions: Depending on the reaction type, the products can include various substituted derivatives, reduced forms, or oxidized compounds. Each reaction type modifies different parts of the molecule, resulting in a wide range of potential derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its reactivity and functional groups allow for the creation of diverse chemical libraries for research purposes.

Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural features. It aids in understanding how specific modifications can influence biological activity.

Medicine: The compound shows potential in medicinal chemistry for developing new therapeutic agents. Its structural motifs are present in various drugs, making it a valuable lead compound in drug discovery.

Industry: Industrially, this compound can be used in the development of novel materials and catalysts. Its unique structure provides avenues for creating specialized polymers and chemical coatings.

Mechanism of Action

The mechanism by which [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester exerts its effects is primarily through its interaction with specific molecular targets such as enzymes or receptors. Its molecular structure allows it to bind selectively to these targets, modifying their activity and leading to desired biological outcomes. Pathways involved in its action include signaling cascades and metabolic pathways that are essential for cellular functions.

Comparison with Similar Compounds

When compared to similar compounds, [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester stands out due to its unique combination of functional groups and stereochemistry. Similar compounds include derivatives with different substituents on the piperidine ring or variations in the carbamic acid ester group. The uniqueness of this compound lies in its specific configuration, which influences its reactivity and biological activity.

That should give you a detailed overview of the compound. Now, what caught your interest about it in the first place?

Properties

IUPAC Name

tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-2-yl]methyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O3/c1-12(2)14(18)15(21)20-10-8-7-9-13(20)11-19(6)16(22)23-17(3,4)5/h12-14H,7-11,18H2,1-6H3/t13?,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHICXXBXWATDD-KZUDCZAMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCCC1CN(C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCCC1CN(C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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